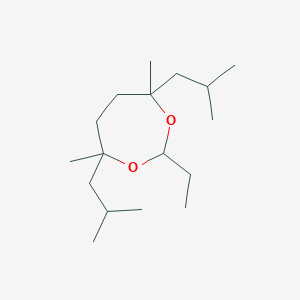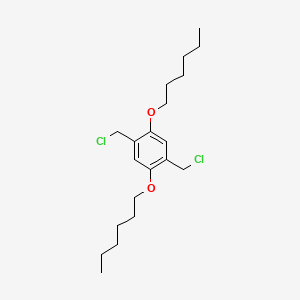![molecular formula C43H85Cl3N2O2Si B14284155 N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide CAS No. 138844-77-6](/img/structure/B14284155.png)
N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide is a chemical compound with the molecular formula C43H85Cl3N2O2Si and a molecular weight of 796.59 g/mol . This compound is known for its unique structure, which includes a trichlorosilyl group attached to a butanediamide backbone, along with two octadecyl chains. It is often used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N1,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide typically involves the reaction of dioctadecylamine with a trichlorosilylpropyl derivative under controlled conditions . The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trichlorosilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other functionalized compounds.
Biology: This compound is utilized in the modification of biological surfaces and in the development of biomaterials.
Wirkmechanismus
The mechanism of action of N1,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide involves its interaction with specific molecular targets and pathways. The trichlorosilyl group can form covalent bonds with various substrates, leading to the modification of surfaces and the formation of stable coatings. The octadecyl chains provide hydrophobic properties, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments .
Vergleich Mit ähnlichen Verbindungen
N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide can be compared with other similar compounds, such as:
N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide: This compound has a triethoxysilyl group instead of a trichlorosilyl group, which affects its reactivity and applications.
N~1~,N~1~-Dioctadecyl-N~4~-[3-(trimethoxysilyl)propyl]butanediamide: Similar to the triethoxysilyl derivative, this compound has a trimethoxysilyl group, leading to different chemical properties and uses.
The uniqueness of N1,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide lies in its trichlorosilyl group, which provides distinct reactivity and functionalization capabilities compared to its analogs.
Eigenschaften
CAS-Nummer |
138844-77-6 |
|---|---|
Molekularformel |
C43H85Cl3N2O2Si |
Molekulargewicht |
796.6 g/mol |
IUPAC-Name |
N',N'-dioctadecyl-N-(3-trichlorosilylpropyl)butanediamide |
InChI |
InChI=1S/C43H85Cl3N2O2Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-48(43(50)37-36-42(49)47-38-35-41-51(44,45)46)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3,(H,47,49) |
InChI-Schlüssel |
FIYZWORDRQPLAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCC(=O)NCCC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
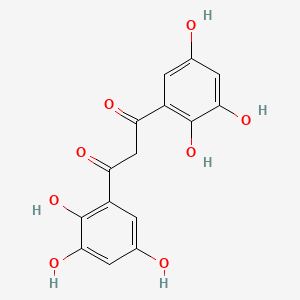
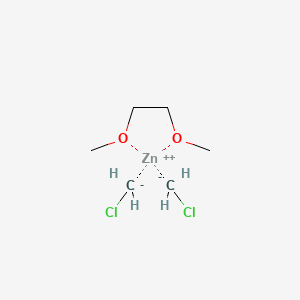
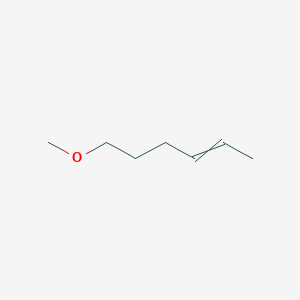


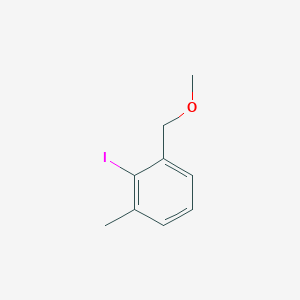
![3H-Cyclopenta[A]azulen-3-one](/img/structure/B14284140.png)
